3-Hydroxy-2-methylhept-6-enoic acid

Description

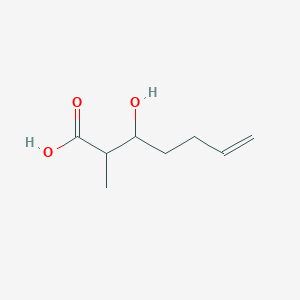

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

3-hydroxy-2-methylhept-6-enoic acid |

InChI |

InChI=1S/C8H14O3/c1-3-4-5-7(9)6(2)8(10)11/h3,6-7,9H,1,4-5H2,2H3,(H,10,11) |

InChI Key |

XRCUITALSVXVTA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(CCC=C)O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Hydroxy 2 Methylhept 6 Enoic Acid and Its Analogues

Total Synthesis Approaches to 3-Hydroxy-2-methylhept-6-enoic Acid

The construction of the this compound backbone requires precise control over stereochemistry and the strategic introduction of functional groups. Various synthetic strategies have been developed to achieve this, ranging from classic name reactions to modern catalytic methods.

Reformatsky Reaction-Based Strategies for the Construction of the Heptenoic Acid Skeleton

The Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887, is a powerful tool for the formation of β-hydroxy esters through the reaction of an α-haloester with a carbonyl compound in the presence of metallic zinc. byjus.com This reaction is particularly well-suited for the synthesis of the heptenoic acid skeleton of the target molecule. The key step involves the generation of an organozinc reagent, or a 'Reformatsky enolate', from an α-bromoester. libretexts.org These enolates are less reactive than their lithium counterparts, which prevents undesired side reactions with the ester functionality. libretexts.org

In a hypothetical synthesis of this compound, a suitable starting material would be an α-bromoester, such as ethyl 2-bromopropionate, which reacts with an unsaturated aldehyde like 4-pentenal (B109682) in the presence of activated zinc. The reaction proceeds via the oxidative insertion of zinc into the carbon-bromine bond of the α-bromoester, forming a zinc enolate. This enolate then adds to the carbonyl group of 4-pentenal to yield the desired β-hydroxy ester scaffold after an acidic workup. byjus.comlibretexts.org The yields of Reformatsky reactions can often be improved by conducting the reaction in two separate steps. byjus.com

A variety of solvents can be employed, with ether, tetrahydrofuran (B95107) (THF), and benzene (B151609) being common choices. byjus.com The reaction is advantageous as it can be performed under neutral conditions, tolerating a wide range of functional groups. nih.gov

Table 1: Hypothetical Reformatsky Reaction for the Synthesis of Ethyl 3-Hydroxy-2-methylhept-6-enoate

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

| Ethyl 2-bromopropionate | 4-Pentenal | Zinc (activated) | THF | Ethyl 3-hydroxy-2-methylhept-6-enoate |

Application of Modern Organic Synthesis Techniques in Preparations

Modern organic synthesis offers a plethora of techniques that can be applied to the preparation of this compound, often providing higher efficiency and selectivity. These methods include catalytic cross-coupling reactions, metathesis, and various oxidation and reduction reactions. byjus.com For instance, the synthesis of the unsaturated side chain could be achieved through olefin metathesis, a powerful carbon-carbon bond-forming reaction.

Furthermore, modern catalytic methods for the synthesis of β-hydroxy acids provide alternatives to traditional stoichiometric reactions. wiley.com For example, catalytic asymmetric aldol (B89426) reactions can be employed to construct the β-hydroxy carbonyl moiety with high enantioselectivity. frontiersin.org

Alternative Synthetic Pathways and their Mechanistic Elucidation

Beyond the Reformatsky reaction, several alternative pathways can be envisioned for the synthesis of this compound. One such approach is the aldol reaction, which involves the reaction of an enolate with a carbonyl compound. The use of lithium enolates, generated from the corresponding ester and a strong base like lithium diisopropylamide (LDA), can provide access to the desired β-hydroxy ester.

Another alternative involves the use of organometallic reagents other than zinc, such as indium, which can also mediate Reformatsky-type reactions, sometimes under solvent-free conditions. thieme-connect.de The mechanistic understanding of these reactions is crucial for optimizing reaction conditions and controlling stereoselectivity. For instance, the stereochemical outcome of the Reformatsky reaction is often explained by the Zimmerman-Traxler model, which involves a six-membered chair-like transition state. libretexts.org

Biological pathways also offer an alternative for the synthesis of hydroxy acids. The reverse β-oxidation pathway, for example, is a metabolic route that can be engineered to produce a variety of carboxylic acids and alcohols. nih.gov This synthetic biology approach provides a sustainable alternative to traditional chemical synthesis. rsc.org

Enantioselective Synthesis of Chiral this compound Isomers

The presence of two stereocenters in this compound (at C2 and C3) means that four possible stereoisomers exist. The selective synthesis of a single isomer is often crucial for its biological activity. Enantioselective synthesis aims to achieve this by employing chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Chiral Auxiliary and Asymmetric Catalysis in Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.org Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in asymmetric aldol reactions to generate chiral β-hydroxy carbonyl compounds. nih.gov

In the context of synthesizing a specific stereoisomer of this compound, one could attach a chiral auxiliary to propionic acid, form the corresponding enolate, and then react it with 4-pentenal. The steric hindrance provided by the auxiliary would favor the approach of the aldehyde from one face, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary would yield the enantiomerically enriched β-hydroxy acid.

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate a large amount of the desired enantiomer. nih.gov Chiral ligands, often in complex with a metal, can create a chiral environment around the reacting species, influencing the stereochemical outcome. For example, chiral bisoxazolidine (B8223872) ligands have been used in enantioselective Reformatsky reactions. organic-chemistry.org

Table 2: Examples of Chiral Auxiliaries and Catalysts for Asymmetric Synthesis

| Method | Chiral Controller | Application |

| Chiral Auxiliary | Evans' Oxazolidinones | Asymmetric Aldol Reactions |

| Chiral Auxiliary | Camphorsultam | Asymmetric Aldol and Michael Reactions wikipedia.org |

| Asymmetric Catalysis | Chiral Bisoxazolidine Ligands | Enantioselective Reformatsky Reactions organic-chemistry.org |

| Asymmetric Catalysis | Chiral BINOL derivatives | Asymmetric Additions to Carbonyls mdpi.com |

Diastereoselective Approaches to Specific Stereoisomers

When a molecule already contains a stereocenter, the formation of a new stereocenter can be influenced by the existing one, a phenomenon known as diastereoselection. In the synthesis of specific stereoisomers of this compound, if a chiral starting material is used, it can direct the stereochemistry of the subsequent reactions.

For instance, starting with a chiral aldehyde or a chiral α-bromoester in a Reformatsky reaction can lead to a diastereomerically enriched product. The degree of diastereoselectivity depends on the nature of the reactants and the reaction conditions. The synthesis of the fatty acid side chain of callipeltin A, a structurally related compound, has been achieved with high diastereoselectivity using such strategies. nih.govpurdue.edu These syntheses often involve the use of chiral building blocks derived from the chiral pool or prepared through asymmetric synthesis. nih.gov The stereoselective reduction of β-keto esters is another powerful method for accessing specific diastereomers of β-hydroxy esters. rsc.orgacs.org

Influence of Reaction Conditions on Stereochemical Outcomes

The stereoselective synthesis of this compound and its analogues is critical for understanding their structure-activity relationships. The spatial arrangement of the hydroxyl and methyl groups significantly influences the biological and chemical properties of these molecules. Control over the stereochemistry at the C2 and C3 positions is a key challenge and is highly dependent on the chosen synthetic route and reaction conditions.

One effective strategy for controlling stereochemistry is the use of chiral auxiliaries, such as those employed in Evans asymmetric aldol reactions. For instance, in the synthesis of a structurally related 3-hydroxypropanoic acid analogue, an aldol reaction between a silyl-protected aldehyde and the dibutylboron enolate derived from a chloroacetyloxazolidinone was utilized. nih.gov This approach, while effective, can yield diastereomeric mixtures. In one such synthesis, diastereoselectivity ratios of 78:22 and 82:18 were observed. nih.gov The separation of these diastereomers is often achievable through standard purification techniques like silica (B1680970) gel chromatography. nih.gov

The choice of reagents and catalysts plays a pivotal role in the stereochemical outcome. Chiral catalysts can create a chiral environment during the reaction, leading to the preferential formation of one enantiomer or diastereomer. Asymmetric synthesis methods often rely on these catalysts to avoid the need for chiral auxiliaries, which can be more atom-economical for larger-scale syntheses.

Furthermore, the reaction temperature and solvent can have a profound impact on stereoselectivity. Lower temperatures often lead to higher diastereoselectivity by enhancing the energetic difference between the transition states leading to the different stereoisomers. Solvent polarity can also influence the conformation of the reactants and transition states, thereby affecting the stereochemical outcome.

Derivatization Strategies for this compound

The derivatization of this compound is essential for creating a diverse range of analogues for further study. These modifications can target the carboxylic acid, the hydroxyl group, or the terminal olefin.

The carboxylic acid moiety of this compound is a prime target for derivatization through esterification and amidation reactions. These transformations allow for the introduction of a wide variety of functional groups, which can modulate the compound's physicochemical properties.

Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of a coupling agent. Several coupling agents have proven effective in the synthesis of complex esters, including:

EDCI/DMAP: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) is a widely used combination for mild esterification.

2,4,6-Trichlorobenzoyl chloride (TCBC)/NEt₃/DMAP: This system, known as Yamaguchi esterification, is particularly useful for the synthesis of sterically hindered esters.

2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA)/NEt₃/DMAP: Shiina esterification using MNBA is another powerful method for the formation of esters, especially in the context of macrolactonization.

N-Cyclohexyl-N'-(β-[N-methyl-morpholino]ethyl)carbodiimide p-toluenesulfonate (CME-CDI): This water-soluble carbodiimide (B86325) is another option for ester formation. mdpi.com

Amidation reactions are typically carried out using peptide coupling agents. These reagents activate the carboxylic acid, facilitating its reaction with an amine. Common coupling agents include:

DIC/HBTU: N,N'-Diisopropylcarbodiimide (DIC) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) are frequently used in solid-phase peptide synthesis and can be applied to the amidation of this compound. Dual coupling cycles with these reagents can ensure high incorporation efficiency.

| Reaction Type | Coupling Agent/System | Key Features |

| Esterification | EDCI/DMAP | Mild and widely used. |

| Esterification | TCBC/NEt₃/DMAP (Yamaguchi) | Effective for sterically hindered esters. mdpi.com |

| Esterification | MNBA/NEt₃/DMAP (Shiina) | Useful for macrolactonization. mdpi.com |

| Esterification | CME-CDI | Water-soluble carbodiimide. mdpi.com |

| Amidation | DIC/HBTU | Commonly used in peptide synthesis, high efficiency. |

The olefinic moiety and the hydroxyl group provide additional sites for modification, further expanding the library of accessible analogues.

The terminal double bond can undergo a variety of transformations. Ozonolysis, for example, can cleave the double bond to yield an aldehyde, which can then be used in subsequent reactions. Dihydroxylation using reagents like potassium permanganate (B83412) can convert the alkene into a diol.

The hydroxyl group can be modified through various reactions, often requiring protection to avoid unwanted side reactions at other parts of the molecule. Common strategies for hydroxyl group protection include the formation of esters (e.g., acetyl, benzoyl, pivaloyl) or ethers. highfine.com Ester protecting groups are typically introduced using the corresponding acyl chloride or anhydride in the presence of a base. highfine.com The choice of protecting group is crucial and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal. For instance, pivaloyl groups are more sterically hindered and thus more stable to hydrolysis than acetyl groups. highfine.com The protected hydroxyl group can be deprotected under specific conditions, for example, ester groups can be removed by hydrolysis under basic conditions. highfine.com

Chemoselective methods are also being developed to transform hydroxyl groups directly, which can reduce the number of protection and deprotection steps in a synthetic sequence. nih.gov

The presence of a terminal olefin in this compound and its derivatives opens up the possibility of constructing complex ring systems through intramolecular coupling reactions, most notably Ring-Closing Metathesis (RCM).

Ring-Closing Metathesis (RCM) is a powerful and versatile reaction that utilizes ruthenium-based catalysts, such as Grubbs catalysts and Hoveyda-Grubbs catalysts, to form cyclic alkenes. organic-chemistry.orgdrughunter.com This reaction is instrumental in the synthesis of macrocycles, which are of significant interest in drug discovery for their ability to confer conformational restraint and improve binding to biological targets. drughunter.com

To perform an RCM, a diene precursor is required. In the context of this compound, derivatization of the carboxylic acid with a moiety containing another terminal alkene would generate the necessary diene substrate. The RCM reaction would then proceed to form a macrocyclic lactone or lactam, depending on whether the second alkene is introduced via an ester or amide linkage. The E/Z selectivity of the newly formed double bond within the ring is influenced by the ring strain and the catalyst used. organic-chemistry.org

The success of an RCM reaction can be influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. nih.gov For example, the thermal stability of the catalyst and the reaction temperature can impact the yield of the desired cyclic product and the formation of side products. nih.gov Additives like phenol (B47542) can sometimes be used to suppress side reactions such as deallylation. nih.gov

The synthesis of δ-lactones from the RCM of appropriate diene-containing carboxylic acids serves as a good example of this strategy's potential. mdpi.com This approach allows for the creation of a wide range of macrocyclic analogues of this compound with varying ring sizes and functionalities.

Structure Activity Relationship Sar Studies of 3 Hydroxy 2 Methylhept 6 Enoic Acid Derivatives

Correlating Structural Modifications with Biological Potencies

A critical aspect of drug discovery and development is the systematic modification of a lead compound to map how changes in its chemical structure affect its biological potency. For 3-Hydroxy-2-methylhept-6-enoic acid, this would involve synthesizing a series of derivatives with variations at key positions, such as the alkyl chain length, the position and saturation of the double bond, and the substituents on the main chain.

Ideally, a data table would be constructed to correlate these structural changes with a quantitative measure of biological activity, such as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀) against a specific biological target. However, no such studies or corresponding data tables for this compound have been reported in the available scientific literature.

Impact of Functional Group Alterations on Molecular Interactions

The functional groups of a molecule, namely the hydroxyl (-OH) and carboxylic acid (-COOH) groups in this compound, are pivotal for its interactions with biological macromolecules. These groups can participate in hydrogen bonding, ionic interactions, and other non-covalent forces that govern the binding of the molecule to its target, such as an enzyme's active site or a receptor's binding pocket.

Investigating the impact of altering these functional groups is a cornerstone of SAR studies. For instance, esterification of the carboxylic acid or etherification of the hydroxyl group would provide insight into the necessity of these specific functionalities for biological activity. Research in this area would typically involve the synthesis of such analogs and subsequent biological evaluation. Unfortunately, specific studies detailing these modifications for this compound and their effects on molecular interactions are not documented.

Stereochemical Influences on Structure-Activity Relationships

This compound possesses two stereocenters, at the C2 and C3 positions, meaning it can exist as four distinct stereoisomers. The spatial arrangement of the methyl and hydroxyl groups can significantly influence the molecule's three-dimensional shape and, consequently, its ability to bind to a chiral biological target. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit vastly different biological activities and metabolic fates.

A thorough SAR study would involve the stereoselective synthesis of each of the four stereoisomers of this compound and the evaluation of their individual biological potencies. This would clarify the optimal stereochemical configuration for activity and provide a deeper understanding of the topology of the binding site. Regrettably, there is no published research available that undertakes this critical stereochemical analysis for this compound.

Investigation of Biological Activities and Molecular Mechanisms Research Focus

Research on Antimicrobial and Antifungal Activities of Derivatives

Derivatives based on similar organic acid structures have been a focal point of research for their potential as antimicrobial agents. nih.gov The synthesis of these molecules is often straightforward and uses low-cost starting materials, making them attractive candidates for developing new therapeutic leads. nih.govscilit.com

In vitro evaluations, typically using serial dilution methods to determine the Minimum Inhibitory Concentration (MIC), have demonstrated that various derivatives possess significant antibacterial properties. nih.govnih.gov Studies have shown efficacy against a spectrum of both Gram-positive and Gram-negative bacteria.

Research on 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives, which share a similar hydroxy acid core, showed potent activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov Similarly, derivatives of 3-hydroxy-2-naphthoic hydrazide displayed moderate to strong activity against staphylococci and were found to be two to four times more active than conventional antibiotics like cefuroxime (B34974) and ampicillin (B1664943) against Bacillus cereus. researchgate.net

Other related derivative classes, such as 3-alkylidene-2-indolones, have also been investigated, showing a broad range of activity. mdpi.com Certain compounds in this class exhibited strong antibacterial effects against S. aureus and methicillin-resistant S. aureus (MRSA), with MIC values as low as 0.5 μg/mL. mdpi.com The antimicrobial effects of organic acids and their derivatives have been tested against a panel of bacteria including Escherichia coli, Salmonella enterica, Campylobacter jejuni, Enterococcus faecalis, and Streptococcus pneumoniae. nih.gov The acid forms of these compounds generally exhibit stronger antimicrobial activity in vitro than their ester forms. nih.gov

Table 1: Summary of In Vitro Antibacterial Activity of Related Derivatives

| Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

| 3-Hydroxy-2-methylene-3-phenylpropionic acid | Staphylococcus aureus | Not specified | nih.gov |

| 3-Hydroxy-2-naphthoic hydrazide | Staphylococci, Bacillus cereus | Tested, but less effective | researchgate.net |

| 3-Alkylidene-2-indolone | Staphylococcus aureus, Streptococcus pyogenes, MRSA | Escherichia coli, Pseudomonas aeruginosa | mdpi.com |

| General Organic Acids | Enterococcus faecalis, Clostridium perfringens, Streptococcus pneumoniae | Escherichia coli, Salmonella enterica, Campylobacter jejuni | nih.gov |

The antimicrobial investigation of these derivatives extends to fungal pathogens. Synthesized 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives have demonstrated notable antifungal activity in vitro. nih.govscilit.com Likewise, studies on 3-alkylidene-2-indolone derivatives found that some compounds exhibited significant activity against fungi such as Aspergillus niger and Aspergillus clavatus. mdpi.com Research into 3-hydroxy-2-naphthoic hydrazide derivatives also included screening against fungal yeasts of the Candida species. researchgate.net These findings suggest that the structural framework of these hydroxy acid derivatives holds potential for the development of broad-spectrum antifungal agents.

Current research literature does not provide specific details on the exploration of biofilm formation interference by derivatives of 3-hydroxy-2-methylhept-6-enoic acid.

Studies on Anti-inflammatory and Antioxidative Pathways

Research has also explored the potential of related phenolic and organic acid derivatives to modulate key biological pathways involved in inflammation and oxidative stress. mdpi.comnih.gov Polyphenolic compounds, in particular, are known for their antioxidant and anti-inflammatory properties. mdpi.comnih.gov

Derivatives of related compounds, such as phenolic acids, have shown significant antioxidant capabilities. nih.gov Their mechanism of action often involves scavenging free radicals and preventing oxidative damage to cellular components. mdpi.com The antioxidant potential is commonly evaluated using several assays.

One study on phenolic acid-rich fractions from plant hairy roots demonstrated high antioxidant potential. nih.gov The diethyl ether fraction, rich in caffeic acid, showed a high capacity to scavenge DPPH and ABTS radicals and a strong ferric reducing antioxidant power (FRAP). nih.gov The ability of some polyphenols to chelate metal ions can also prevent the Fenton reaction, which blocks the generation of highly damaging free radicals. mdpi.com

Table 2: Antioxidant Activity Assays for Related Phenolic Acid Derivatives

| Assay | Purpose | Finding | Reference |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Measures free radical scavenging activity. | A diethyl ether fraction showed high potential with an EC50 value of 15.41 µg/mL. | nih.gov |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) | Measures the ability to scavenge the ABTS radical cation. | The same fraction showed an EC50 value of 11.47 µg/mL. | nih.gov |

| FRAP (Ferric Reducing Antioxidant Power) | Measures the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | The fraction demonstrated a reduction potential of 10.9 mM Fe(II)/g. | nih.gov |

The anti-inflammatory activity of related derivatives is often linked to their ability to interfere with signaling pathways that trigger inflammatory responses. A key target is the nuclear factor kappa-B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory genes. nih.gov

In studies involving monocytes stimulated with lipopolysaccharides (LPS), a phenolic acid-rich fraction effectively reduced the activation of NF-κB, leading to a 53% inhibition of its downstream signaling. nih.gov This inhibition directly resulted in a decreased production of pro-inflammatory cytokines, with a measured 47% reduction in Interleukin-1β (IL-1β) levels. nih.gov Furthermore, reactive nitrogen species like peroxynitrite, formed from the reaction of superoxide (B77818) radicals and nitric oxide, can oxidize various biomolecules and contribute to inflammation; the antioxidant properties of these derivatives can mitigate such processes. mdpi.com

Enzymatic Inhibition and Modulatory Actions

There is no specific information available in the reviewed scientific literature regarding the enzymatic inhibition or modulatory actions of this compound.

Interaction with Specific Enzymes and Receptors

No studies have been identified that describe the interaction of this compound with any specific enzymes or receptors.

Elucidation of Molecular Targets and Binding Affinities

The molecular targets of this compound and its binding affinities to any such targets have not been reported in the scientific literature.

Research into Other Reported Biological Effects within an Academic Context (e.g., Antiproliferative)

There are no academic research articles reporting on the biological effects of this compound, including any potential antiproliferative activity.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) would provide critical information about the number of different types of protons, their electronic environments, and their proximity to other protons. The expected signals for 3-Hydroxy-2-methylhept-6-enoic acid would correspond to the methyl group at the C2 position, the protons on the carbon chain, the hydroxyl proton, the carboxylic acid proton, and the terminal alkene protons. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and coupling constants (J, in Hz) would allow for the precise assignment of each proton to its position in the molecule.

¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal, indicating the total number of carbon atoms and their chemical environment (e.g., alkyl, alcohol-bearing, alkene, carbonyl).

While specific experimental data for this compound is not published, a predicted ¹³C NMR spectrum for a more complex molecule containing a 2-methylhept-2-enoic acid moiety illustrates the type of data obtained.

Predicted ¹³C NMR Data for a Related Structure

| Atom No. | Chemical Shift (ppm) |

|---|---|

| 1 | 170.9 |

| 2 | 128.8 |

| 3 | 142.1 |

| 4 | 33.5 |

| 5 | 28.5 |

| 6 | 32.7 |

| 7 | 13.9 |

| 8 | 21.3 |

Note: This is a predicted spectrum for a larger, related compound and not this compound itself. Actual values would differ.

Mass Spectrometry (MS) Techniques for High-Resolution Analysis (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique used to determine the precise molecular weight and elemental formula of a compound. For this compound, HRESIMS would yield a high-accuracy mass measurement of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻), allowing for the unambiguous confirmation of its elemental composition, C8H14O3. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Chromatographic Methods for Separation and Identification (GC-MS, HPLC)

Chromatographic techniques are essential for separating the target compound from a mixture and for its identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile compounds. This compound would likely be derivatized (e.g., through silylation) to increase its volatility before being introduced into the GC column. The compound would be separated based on its boiling point and interaction with the column's stationary phase, and the mass spectrometer would then provide a mass spectrum of the eluting compound, aiding in its identification. Predicted GC-MS data for the closely related 3-hydroxyoct-6-enoic acid suggests the fragmentation patterns that might be expected.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of less volatile compounds in a liquid mobile phase. For this compound, reversed-phase HPLC could be used for its purification and quantification. If the compound is chiral, chiral HPLC, using a column with a chiral stationary phase, would be necessary to separate its enantiomers or diastereomers.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. This method, however, requires the compound to be in a crystalline form. If a suitable single crystal of this compound or a derivative could be grown, X-ray diffraction analysis would provide an unambiguous determination of the spatial orientation of the hydroxyl group at C3 and the methyl group at C2, definitively establishing its absolute configuration (e.g., (2R, 3S) or (2S, 3R)). This technique is particularly important for chiral molecules that exhibit biological activity, as different stereoisomers can have vastly different effects.

Computational Chemistry and Molecular Modeling in Academic Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for screening virtual libraries of compounds against a known protein target. While specific molecular docking studies on 3-Hydroxy-2-methylhept-6-enoic acid are not extensively documented in publicly available research, the methodology can be readily applied to explore its potential interactions with various enzymes and receptors.

For instance, given its structural similarity to other hydroxy fatty acids, it could be docked against enzymes involved in fatty acid metabolism or signaling pathways regulated by lipid molecules. The process would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized for its lowest energy conformation.

Preparation of the Target Protein: A protein of interest would be selected, and its 3D structure, typically obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking and Scoring: A docking algorithm would then systematically sample different orientations and conformations of the ligand within the protein's binding site. Each generated pose is evaluated using a scoring function that estimates the binding affinity.

The results of such a simulation would provide a docking score, indicating the predicted binding energy, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. This information is crucial for hypothesizing the mechanism of action and for guiding the design of more potent analogs.

Hypothetical Molecular Docking Results

To illustrate the potential outcomes of a molecular docking study, the following table presents hypothetical docking scores and interacting residues for this compound with a putative enzyme target.

| Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Cyclooxygenase-2 (COX-2) | -7.8 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |

| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | -8.2 | Ser280, Tyr314, His440 | Hydrogen Bond, Pi-Alkyl |

| Fatty Acid Amide Hydrolase (FAAH) | -6.9 | Ser241, Ser217, Ile238 | Hydrogen Bond, Hydrophobic |

This table is for illustrative purposes only, based on the potential application of molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.

While a specific QSAR model for this compound has not been established, the principles of QSAR could be applied to a series of its derivatives to explore their potential as, for example, enzyme inhibitors. The development of a QSAR model would involve:

Data Set: A series of analogs of this compound would need to be synthesized and their biological activity (e.g., IC50 values) experimentally determined.

Descriptor Calculation: For each compound, a set of molecular descriptors (e.g., physicochemical properties, topological indices, quantum chemical parameters) would be calculated.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

A validated QSAR model could then be used to predict the activity of new derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

Example of a Hypothetical QSAR Equation

A hypothetical QSAR model for a series of this compound derivatives might look like the following:

pIC50 = 0.5 * LogP - 0.2 * Molecular_Weight + 1.5 * Num_H_Donors + 3.0

This equation is purely illustrative and does not represent a real QSAR model.

Molecular Dynamics Simulations to Investigate Conformational Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. This technique can be used to investigate the conformational stability of this compound and its interactions with target proteins at an atomic level.

An MD simulation of this compound, either in a solvent or bound to a protein, would involve:

System Setup: A simulation box containing the molecule, solvent (typically water), and ions to neutralize the system would be created.

Simulation: The forces on each atom would be calculated using a force field, and Newton's equations of motion would be solved to simulate the movement of atoms over a period of nanoseconds to microseconds.

Analysis: The resulting trajectory would be analyzed to study various properties, such as conformational changes, hydrogen bond dynamics, and the stability of the ligand-protein complex.

MD simulations can reveal how the flexibility of both the ligand and the protein influences their binding and can provide insights into the thermodynamics of the interaction.

Physicochemical Properties of this compound

The following table summarizes some of the key physicochemical properties of this compound, which are essential inputs for computational modeling studies.

| Property | Value | Source |

| Molecular Formula | C8H14O3 | PubChem |

| Molecular Weight | 158.19 g/mol | PubChem |

| XLogP3 | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

In Silico Predictions of Biological Pathways and Interactions

In silico tools can also be used to predict the biological pathways in which this compound might be involved and to identify potential protein interaction partners. Techniques such as reverse docking and pathway analysis databases can be employed for this purpose.

Reverse Docking: In this approach, a single ligand (this compound) is docked against a large library of protein structures to identify potential binding targets.

Pathway Analysis: Once potential protein targets are identified, pathway analysis tools can be used to determine if these proteins are part of known biological pathways, providing clues about the potential physiological effects of the compound.

These predictive methods can generate hypotheses about the compound's mode of action and its potential therapeutic applications, which can then be validated through experimental studies.

Future Research Directions and Unexplored Avenues for 3 Hydroxy 2 Methylhept 6 Enoic Acid

Emerging Synthetic Strategies for Enhanced Accessibility

The advancement of any research into the properties and applications of 3-Hydroxy-2-methylhept-6-enoic acid is fundamentally dependent on the development of efficient and stereoselective synthetic routes. Currently, established and optimized synthetic protocols for this specific compound are not widely reported. Future research should focus on:

Stereoselective Synthesis: Developing synthetic methods that allow for precise control over the stereochemistry at the C2 and C3 positions is paramount, as the specific stereoisomer will likely dictate its biological activity.

Green Chemistry Approaches: The design of environmentally benign synthetic pathways, utilizing non-toxic reagents and minimizing waste, will be crucial for sustainable production.

Scalable Synthesis: Methodologies that can be scaled up to produce larger quantities of the compound are necessary to facilitate extensive biological and preclinical testing.

Deeper Mechanistic Investigations of Biological Activities

A critical area of inquiry is the elucidation of the biological activities of this compound and the underlying mechanisms of action. Preliminary investigations into structurally similar compounds suggest potential for biological relevance, but specific studies on this molecule are lacking. Future research should aim to:

Broad-Spectrum Biological Screening: Testing the compound against a wide array of biological targets, including enzymes, receptors, and whole-cell assays, to identify potential therapeutic areas.

Target Identification and Validation: In the event of identified biological activity, pinpointing the specific molecular targets through techniques such as affinity chromatography and proteomics is essential.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues of this compound to understand how structural modifications impact its biological function.

Discovery of Novel Biological Roles and Interactions

Beyond targeted screening, a more exploratory approach is needed to uncover potentially novel and unexpected biological roles of this compound. This could involve:

Metabolomic and Proteomic Studies: Investigating how the compound influences the metabolic and protein profiles of cells and organisms to reveal its broader physiological impact.

Chemical Biology Approaches: Utilizing chemical probes derived from this compound to identify its binding partners and interaction networks within a cellular context.

Investigation in Model Organisms: Assessing the effects of the compound in various model organisms, from cell cultures to more complex living systems, to understand its organism-level effects.

Advanced Methodological Development in Analytical and Computational Studies

To support and accelerate research in the aforementioned areas, the development of robust analytical and computational tools is indispensable.

Quantitative Analytical Methods: Establishing sensitive and specific analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the accurate detection and quantification of the compound in various biological matrices.

Computational Modeling and Simulation: Employing computational techniques like molecular docking and molecular dynamics simulations to predict potential biological targets and to understand the molecular basis of its interactions.

Spectroscopic Characterization: Comprehensive characterization using nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to provide a detailed understanding of its three-dimensional structure and chemical properties.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 3-Hydroxy-2-methylhept-6-enoic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of precursor ketones. For example, similar 3-hydroxy acids were prepared using 6-methyl-5-hepten-2-one with boron trifluoride diethyl etherate (BF₃·Et₂O) as a catalyst, achieving cyclization at controlled temperatures (60–80°C) . Key parameters include catalyst loading (5–10 mol%), solvent polarity (e.g., dichloromethane), and reaction time (2–4 hours).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR can confirm regiochemistry and stereochemistry. For hydroxyl groups, deuterated solvents (e.g., DMSO-d₆) and DEPT-135 experiments enhance signal resolution.

- IR : Stretching frequencies for hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1700–1725 cm⁻¹) groups validate functional groups.

- Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns to confirm purity .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use nitrile gloves (tested to EN 374 standards) for chemical resistance.

- Maintain lab hygiene: wash hands post-handling and apply non-perfumed moisturizers to prevent dermatitis.

- Store in airtight containers at 4°C to avoid degradation .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, given stereochemical challenges?

- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using (R)- or (S)-1-phenylethylamine) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen catalysts) can enhance enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis .

Q. How should discrepancies in NMR data for derivatives synthesized under varying pH be resolved?

- Methodological Answer :

- Variable pH Studies : Compare chemical shifts at pH 2 (protonated carboxylic acid) vs. pH 7 (deprotonated). Use COSY and HSQC to track coupling changes.

- Dynamic Effects : Assess tautomerization or keto-enol equilibria via temperature-dependent NMR (25–60°C).

- Statistical Validation : Apply principal component analysis (PCA) to identify outlier spectra caused by experimental artifacts .

Q. What computational approaches predict the stability of this compound in solvent systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate solvation energies (e.g., using Gaussian09 with PCM solvent models) to compare stability in polar (water) vs. nonpolar (hexane) solvents.

- Molecular Dynamics (MD) : Simulate hydrogen-bonding networks in aqueous solutions to identify degradation pathways (e.g., ester hydrolysis) .

Q. How do kinetic studies elucidate side reactions during acid-catalyzed cyclization?

- Methodological Answer :

- Rate Monitoring : Use in-situ FTIR or HPLC to track intermediate formation (e.g., lactones).

- Arrhenius Analysis : Measure rate constants (k) at 50–80°C to determine activation energy (Eₐ) for competing pathways (cyclization vs. dimerization).

- Quenching Experiments : Halt reactions at timed intervals to isolate and characterize by-products via LC-MS .

Data Analysis and Presentation Guidelines

Q. What statistical methods validate purity and yield in synthetic workflows?

- Methodological Answer :

- ANOVA : Compare batch-to-batch variability (n ≥ 3) to identify significant outliers.

- Limit Tests : Use ICP-MS to quantify trace metal impurities (e.g., residual BF₃ catalysts) below 10 ppm.

- Calibration Curves : Validate HPLC purity assays with linear regression (R² > 0.99) for quantitation .

Q. How should researchers design experiments to balance reproducibility and innovation?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial designs (e.g., 2³ factorial) to test catalyst loading, temperature, and solvent effects.

- Negative Controls : Include uncatalyzed reactions to confirm cyclization dependency on BF₃.

- Replication : Perform triplicate runs with independent batches to assess reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.